molecular formula C10H12BrNO B15304692 3-(4-Bromo-2-methylphenyl)-3-oxetanamine

3-(4-Bromo-2-methylphenyl)-3-oxetanamine

Cat. No.: B15304692
M. Wt: 242.11 g/mol
InChI Key: XMFCCNYOYMHFLR-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-3-oxetanamine is a chemical compound characterized by the presence of a bromine atom, a methyl group, and an oxetane ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-3-oxetanamine typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-3-oxetanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-3-oxetanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-oxetanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 2-Bromo-4-methylphenyl isocyanate
  • 4-Bromo-2-methylphenol

Uniqueness

3-(4-Bromo-2-methylphenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-9(7)10(12)5-13-6-10/h2-4H,5-6,12H2,1H3

InChI Key

XMFCCNYOYMHFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(COC2)N

Origin of Product

United States

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